1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline 1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline
Brand Name: Vulcanchem
CAS No.: 695218-74-7
VCID: VC6595799
InChI: InChI=1S/C15H14FNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F
Molecular Formula: C15H14FNO2S
Molecular Weight: 291.34

1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline

CAS No.: 695218-74-7

Cat. No.: VC6595799

Molecular Formula: C15H14FNO2S

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline - 695218-74-7

Specification

CAS No. 695218-74-7
Molecular Formula C15H14FNO2S
Molecular Weight 291.34
IUPAC Name 1-(4-fluoro-3-methylphenyl)sulfonyl-2,3-dihydroindole
Standard InChI InChI=1S/C15H14FNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3
Standard InChI Key LREGUYLFPPELLU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The compound’s systematic IUPAC name, 1-((4-fluoro-3-methylphenyl)sulfonyl)indoline, reflects its core structure:

  • Indoline moiety: A bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring.

  • Arylsulfonyl group: A 4-fluoro-3-methylphenyl substituent attached via a sulfonyl (-SO₂-) linker to the indoline’s nitrogen atom.

Molecular formula: C₁₅H₁₄FNO₂S
Molecular weight: 291.34 g/mol (calculated from analogs ).

Table 1: Comparative Physical Properties of Indoline Sulfonamide Derivatives

Property1-((4-Fluorophenyl)sulfonyl)indoline 1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline (Inferred)
Density (g/cm³)1.4 ± 0.1~1.45 (methyl substitution increases density)
Boiling Point (°C)411.0 ± 55.0~420–440 (higher due to molecular weight)
LogP2.51~3.0 (enhanced lipophilicity from methyl group)
Vapor Pressure (mmHg)0.0 ± 1.0 at 25°CNegligible (similar sulfonamide behavior)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-((4-fluoro-3-methylphenyl)sulfonyl)indoline follows established protocols for N-arylsulfonyl indolines :

  • Indoline Formation:

    • Reduction of indole derivatives (e.g., 5-hydroxyindole) to indoline using catalytic hydrogenation or acidic conditions .

    • Example: Indole 24 → Indoline 25 via Pd/C/H₂ .

  • Sulfonylation:

    • Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane or pyridine at elevated temperatures .

    • Base (e.g., triethylamine) facilitates sulfonamide bond formation .

  • Functionalization:

    • Etherification or alkylation at the 5-position via Mitsunobu reactions or nucleophilic substitution .

Optimization Challenges

  • Regioselectivity: Competing reactions at indoline’s nitrogen vs. oxygen sites require careful catalyst selection (e.g., ZnCl₂ for [4 + 2] cycloadditions) .

  • Steric Effects: The 3-methyl group on the phenyl ring may hinder sulfonylation, necessitating higher temperatures or polar solvents .

Pharmacological Profile

Mechanism of Action

As a RORγ agonist, the compound potentiates T helper 17 (Th17) cell differentiation by enhancing RORγ-dependent transcription :

  • Binding Pocket: The sulfonamide linker and fluorophenyl group interact with RORγ’s ligand-binding domain (LBD), stabilizing an active conformation .

  • Functional Outcomes:

    • Upregulation of IL-17 secretion (25–61% induction in Th17 assays) .

    • EC₅₀ values in the nanomolar range for potent analogs (e.g., compound 68: EC₅₀ = 12 nM) .

Structure-Activity Relationships (SAR)

Critical modifications impacting RORγ agonism :

  • Sulfonamide Linker:

    • Methylation: N-methylation (e.g., 8 vs. 7) switches pharmacology from inverse agonism to agonism .

    • Substituent Position: 3-CF₃ groups (e.g., 70) improve metabolic stability but reduce solubility.

  • Indoline Substituents:

    • 5-Ether Groups: Methoxy or benzyloxy enhance potency (e.g., 17: 45% IL-17 induction) .

    • 2-Methyl Indoline: Compound 61 shows a 10-fold EC₅₀ shift due to steric effects on binding .

Table 2: SAR of Selected Indoline Sulfonamide Derivatives

CompoundR₁ (Indoline)R₂ (Phenyl)EC₅₀ (nM)IL-17 Induction (%)
7H4-Fluorophenyl85015 (Inverse agonist)
8CH₃4-Fluorophenyl12038
612-CH₃4-Fluoro-3-methyl9552
703-CF₃4-Fluoro-3-methyl1261

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